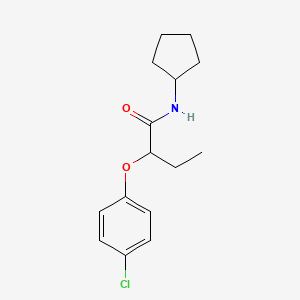

![molecular formula C17H20N2O2S B5587506 1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-ethoxyphenyl)ethanone](/img/structure/B5587506.png)

1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-ethoxyphenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions starting from acetoacetic esters or equivalent precursors. For example, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoates have been prepared in three steps from corresponding acetoacetic esters, utilized as reagents for the preparation of various heterocyclic systems (Selič, Grdadolnik, & Stanovnik, 1997). These methodologies might be adaptable for synthesizing the compound by adjusting the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through techniques like X-ray diffraction analysis. For instance, the crystal structure of methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5,5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate was determined, revealing details about the arrangement of atoms and molecular conformation (Moser, Bertolasi, & Vaughan, 2005). Such analyses are crucial for understanding the 3D structure of the target compound.

Chemical Reactions and Properties

Chemical reactions involving related compounds typically include cyclocondensations, substitutions, and other transformations that enable the synthesis of diverse heterocyclic structures. For example, the synthesis of 3,4-dihydropyrimidin-2(1H)-ones/-thiones through the Biginelli reaction demonstrates the versatility of pyrimidinyl-based compounds in chemical synthesis (Rajack et al., 2013). These reactions are indicative of the types of chemical transformations that the compound of interest may undergo.

科学的研究の応用

Synthesis and Structural Characterization

A novel series of pyrimidinone derivatives, including compounds structurally related to 1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-ethoxyphenyl)ethanone, have been synthesized and characterized. These derivatives have been explored for their potential in various fields of chemistry and biology. For instance, the synthesis of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones showcases the versatility of pyrimidinone derivatives in chemical synthesis, providing a foundation for further exploration of their applications in medicinal chemistry and drug design (Bonacorso et al., 2003).

Supramolecular Chemistry and Binding Studies

Pyrimidinone derivatives have been utilized in studies focusing on their binding abilities and interactions with metal ions and human serum proteins. For example, the complexation of pyrimidinones with vanadium(IV) oxide demonstrates their potential in the development of new therapeutic agents, revealing their binding affinity towards human plasma proteins such as transferrin and albumin (Gonçalves et al., 2013). This research provides insights into the transport mechanisms of these complexes in the bloodstream, highlighting the significance of protein binding in the pharmacokinetics of potential drug candidates.

Heterocyclic Chemistry and Drug Synthesis

The chemical versatility of pyrimidinone derivatives extends to the synthesis of complex heterocyclic systems. These compounds serve as key intermediates in the synthesis of various heterocyclic compounds, demonstrating their utility in the development of new pharmaceuticals. The synthesis of diheteroaryl thienothiophene derivatives, including bis-pyrimidine and bis-pyrazole derivatives, illustrates the role of pyrimidinone derivatives in creating novel compounds with potential biological activities (Mabkhot et al., 2011).

Supramolecular Assemblies and Dimerization

Pyrimidinone derivatives exhibit strong dimerization capabilities through hydrogen bonding, which is crucial for the construction of supramolecular assemblies. Such properties are explored for developing novel materials and understanding the principles of molecular recognition and self-assembly. The strong dimerization of ureidopyrimidones, for example, underscores their potential as building blocks in supramolecular chemistry (Beijer et al., 1998).

特性

IUPAC Name |

1-[3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-ethoxyphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-5-21-16-7-6-14(13(4)20)9-15(16)10-22-17-18-11(2)8-12(3)19-17/h6-9H,5,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKCGOPCOMKYQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)C)CSC2=NC(=CC(=N2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-ethoxyphenyl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5587439.png)

![4-methyl-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5587444.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5587454.png)

![N-{(3R*,4R*)-1-[(1-ethyl-1H-indol-4-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5587464.png)

![7-[(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-3-methylquinazolin-4(3H)-one](/img/structure/B5587466.png)

![1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5587468.png)

![2-chloro-4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5587475.png)

![5-[4-(benzyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5587483.png)

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5587496.png)

![3-(3-methoxyphenyl)-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5587498.png)

![N-{(3S*,4R*)-1-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5587519.png)